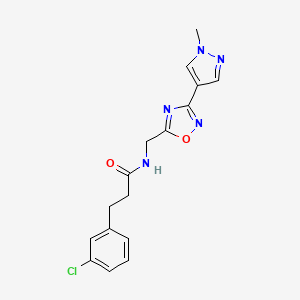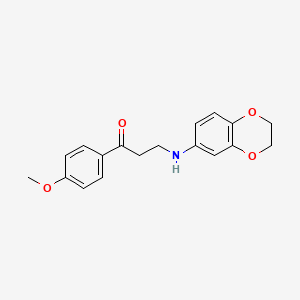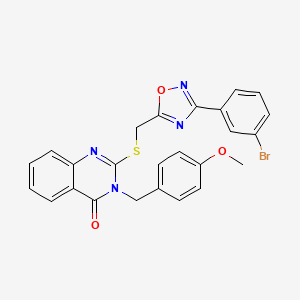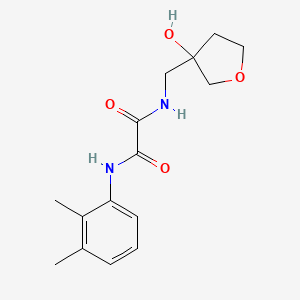
2-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide, commonly known as Compound X, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Crystallographic Analysis and Conformation
A study by Borges et al. (2014) investigated the crystal structures of N-[2-(1-benzenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-benzenesulfonamide and its toluene-4-sulfonyl counterpart. These compounds, utilized in antileishmanial research, displayed notable conformational differences in the solid state, attributed not to steric effects within molecular arrangements but potentially affecting their activity in aqueous media (Borges et al., 2014).
Antimicrobial and Antifungal Activities
Hassan (2013) synthesized a series of 2-pyrazoline derivatives with benzenesulfonamide moieties, demonstrating significant antimicrobial activity against various bacteria and fungi. This highlights the potential of such compounds in developing new antimicrobial agents (Hassan, 2013).
Fluorometric Sensing
Bozkurt and Gul (2018) developed a non-toxic pyrazoline derivative for selective fluorometric "Turn-off" sensing of Hg2+, demonstrating the compound's potential as a highly selective and sensitive detector for mercury ions in various media, including water samples (Bozkurt & Gul, 2018).
Anticancer Drug Candidates
Gul et al. (2016, 2018) synthesized new benzenesulfonamide derivatives and tested them for cytotoxicity, tumor specificity, and carbonic anhydrase inhibitory activity. Some derivatives showed promising cytotoxic activities and strong inhibition of human cytosolic isoforms, indicating their potential as anticancer drug candidates (Gul et al., 2016); (Gul et al., 2018).
Wirkmechanismus
Target of Action
The compound “2-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide” is a potent, highly selective, and cell-permeable inhibitor of the glucose transporter GLUT1 . GLUT1 is a primary target of this compound, playing a crucial role in glucose transport across the cell membrane, which is essential for cellular metabolism.
Mode of Action
The compound interacts with GLUT1, inhibiting its function . This interaction prevents glucose from being transported into the cell, thereby disrupting the cell’s energy production process. The compound’s high selectivity for GLUT1 ensures that it primarily affects cells that rely heavily on glucose for energy, such as cancer cells.
Biochemical Pathways
By inhibiting GLUT1, the compound disrupts the glycolytic pathway, a critical biochemical pathway for energy production in cells . This disruption starves the cells of the glucose they need for energy production, leading to cell death. The downstream effects of this action include reduced cell proliferation and growth, particularly in cells that rely heavily on glucose for energy.
Pharmacokinetics
The compound’s cell-permeable nature suggests that it can readily cross cell membranes, which could potentially enhance its bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of glucose uptake by cells, leading to reduced energy production and cell death . This effect is particularly pronounced in cells that rely heavily on glucose for energy, such as cancer cells. Therefore, the compound could potentially be used as a targeted therapy for certain types of cancer.
Eigenschaften
IUPAC Name |
2-fluoro-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2S/c1-21-10-11(8-19-21)15-13(17-6-7-18-15)9-20-24(22,23)14-5-3-2-4-12(14)16/h2-8,10,20H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSAIYHWAMNCCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2803151.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide](/img/structure/B2803152.png)
![(2R,3R,4R,5R)-2-((benzoyloxy)methyl)-5-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B2803153.png)

![5-{1-[3-(2-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2803159.png)
![5-isopropyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2803160.png)

![Ethyl 4-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2803165.png)


![N-cyclopentyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2803169.png)

